An In-depth Technical Guide to 4-(2-Naphthyl)phenylboronic Acid
An In-depth Technical Guide to 4-(2-Naphthyl)phenylboronic Acid
This guide provides an in-depth overview of 4-(2-Naphthyl)phenylboronic acid, a versatile building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental properties of 4-(2-Naphthyl)phenylboronic acid are summarized below.
| Property | Value | Reference |
| Molecular Formula | C16H13BO2 | [1][2][3][4] |
| Molecular Weight | 248.08 g/mol | [1][2] |
| CAS Number | 918655-03-5 | [1] |
| Density | 1.2±0.1 g/cm³ | [1] |
| Boiling Point | 463.0±48.0 °C at 760 mmHg | [1] |
| Acidity (pKa) | 8.58±0.16 (Predicted) | [2] |
Synthetic Protocols
4-(2-Naphthyl)phenylboronic acid is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for creating carbon-carbon bonds.[5][6] The following protocols are illustrative of its preparation.
Protocol 1: Two-Step Synthesis from 2-Naphthylboronate and 1,4-Dibromobenzene
Step 1: Synthesis of 2-(4-bromophenyl)-naphthalene [2]
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Under an argon atmosphere, dissolve 10.5 g of 2-naphthylboronate and 17.5 g of 1,4-dibromobenzene in 250 ml of dimethoxyethane in a 500 ml flask.
-
Heat the mixture to 80 °C.
-
Add 250 ml of distilled water and 30 g of sodium carbonate.
-
Add 2 g of tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
After 3 hours, extract the reaction solution with toluene in a separatory funnel.
-
Purify the product using silica gel chromatography to yield 2-(4-bromophenyl)-naphthalene as white crystals.
Step 2: Synthesis of 4-(2-Naphthyl)phenylboronic acid [2]
-
In a 1 L flask under an argon atmosphere, add 10 g of the 2-(4-bromophenyl)-naphthalene obtained in Step 1 and 500 ml of dehydrated tetrahydrofuran.
-
Cool the mixture to -60°C and add 22 ml of a 1.6 M n-butyllithium/hexane solution dropwise over 30 minutes.
-
After an additional 30 minutes, add 7 g of triisopropyl borate.
-
Allow the reaction to proceed overnight at varying temperatures.
-
Quench the reaction by adding 100 ml of water dropwise.
-
Extract the product with 2 liters of toluene.
-
Concentrate the organic layer, recrystallize, filter, and dry the product to obtain 4-(2-Naphthyl)phenylboronic acid.
Protocol 2: One-Pot Synthesis[2]
-
Combine 2-naphthylboronic acid (157 g, 554 mmol), 1-bromo-4-iodobenzene (100 g, 581.7 mmol), Pd(PPh3)4 (13 g, 11.08 mmol), and Na2CO3 (150 g, 1.385 mol) in a mixture of toluene (3.5 L), ethanol (0.7 L), and distilled water (0.7 L).
-
Stir the reaction mixture at 90°C for 3 hours to yield 2-(4-bromophenyl)naphthalene.
-
In a separate 300ml three-neck flask under a nitrogen atmosphere, dissolve 5.0g of the 2-(4-bromophenyl)naphthalene in 100 ml of tetrahydrofuran (THF).
-
Cool the solution to -78°C and stir for 20 minutes.
-
Add 13 ml of a 1.7 M hexane solution of n-butyllithium (n-BuLi) dropwise and stir at -78°C for 2 hours.
Applications in Drug Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties.[7] They are utilized as building blocks for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[7] Phenylboronic acid (PBA)-based compounds have been explored for targeted drug delivery, particularly in cancer therapy, due to their affinity for sialic acid residues that are often overexpressed on the surface of cancer cells.[8] This interaction allows for the specific delivery of therapeutic agents to tumor sites. Furthermore, PBA-functionalized nanoparticles have been developed for the delivery of various drugs.[9]
Suzuki-Miyaura Coupling: A Key Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like 4-(2-Naphthyl)phenylboronic acid) and an organohalide or triflate.[5][6] This reaction is fundamental for the synthesis of biaryls, styrenes, and polyolefins.[6] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 4-(2-Naphthyl)phenylboronic acid | CAS#:918655-03-5 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - 4-(2-naphthyl)phenylboronic acid (C16H13BO2) [pubchemlite.lcsb.uni.lu]
- 4. 4-(2-Naphthyl)phenylboronic acid [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
